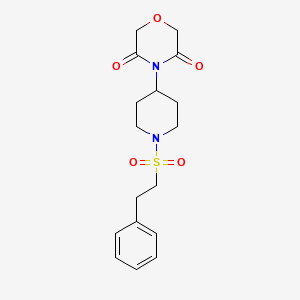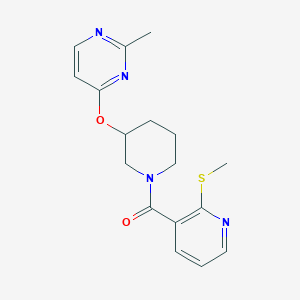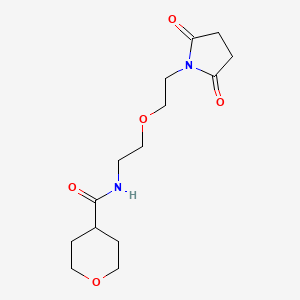![molecular formula C16H13ClN4O3S2 B2730961 (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-16-7](/img/structure/B2730961.png)
(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . The IR spectrum can give insights into the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have focused on synthesizing novel compounds with potential antimicrobial properties. For example, Patel et al. (2011) investigated the synthesis of pyridine derivatives, showcasing the methodological advancements in creating compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Activity
Sathe et al. (2011) explored the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating their promising antimicrobial activity, which could contribute to the development of new antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Structural Characterization and Docking Studies
The synthesis and characterization of novel compounds, including their docking studies to understand antibacterial activity, have been a significant area of research. Shahana and Yardily (2020) provided insights into the structural optimization and theoretical vibrational spectra of related compounds, contributing to the understanding of their antibacterial potential (Shahana & Yardily, 2020).
Luminescence Sensitization
The study of luminescence sensitization by thiophenyl-derivatized nitrobenzoato antennas offers insights into the potential applications of similar compounds in imaging and sensing technologies. Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands for their ability to sensitize Eu(III) and Tb(III) luminescence, indicating the diverse applications of these compounds beyond medicinal chemistry (Viswanathan & Bettencourt-Dias, 2006).
Corrosion Inhibition
The corrosion inhibition of mild steel using organic inhibitors is another area where similar compounds have shown potential. Research by Singaravelu, Bhadusha, and Dharmalingam (2022) on newly synthesized inhibitors demonstrated significant efficiency in protecting mild steel against corrosion, highlighting the versatility of these compounds in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S2/c17-14-4-3-12(25-14)15(22)19-5-7-20(8-6-19)16-18-11-2-1-10(21(23)24)9-13(11)26-16/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJFVGWEXGIDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2730878.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)

amine dihydrochloride](/img/structure/B2730886.png)


![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)
